molecular formula C19H16N4O2 B324391 N,N'-bis(3-cyanophenyl)pentanediamide

N,N'-bis(3-cyanophenyl)pentanediamide

Cat. No.: B324391
M. Wt: 332.4 g/mol
InChI Key: IQEMAWULKVFTRG-UHFFFAOYSA-N
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Description

N,N'-bis(3-cyanophenyl)pentanediamide is a diamide derivative featuring a pentanediamide backbone linked to two 3-cyanophenyl groups. This compound is structurally characterized by its central glutaryl (pentanedioyl) chain, which connects two aromatic rings substituted with cyano (-CN) groups at the meta position. The cyano group confers electron-withdrawing properties, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N,N//'-bis(3-cyanophenyl)pentanediamide

InChI

InChI=1S/C19H16N4O2/c20-12-14-4-1-6-16(10-14)22-18(24)8-3-9-19(25)23-17-7-2-5-15(11-17)13-21/h1-2,4-7,10-11H,3,8-9H2,(H,22,24)(H,23,25)

InChI Key

IQEMAWULKVFTRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C#N)C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substitution Position: Meta vs. Para Cyanophenyl Derivatives

The position of the cyano substituent significantly impacts biological activity. highlights that replacing a 4-cyanophenyl group with a 3-cyanophenyl moiety in HIV-1 RNase H/IN inhibitors reduced dual inhibitory activity (compound80 vs. compound83). The meta-substituted analog exhibited lower potency, suggesting steric or electronic factors disrupt target binding . Similarly, para-substituted derivatives like N,N'-bis(4-cyanophenyl)pentanediamide (compound3) demonstrate higher crystallinity (m.p. 238–239°C) compared to meta-substituted analogs, likely due to improved symmetry and packing efficiency .

Backbone Modifications: Pentanediamide vs. Hexanediamide

Elongating the aliphatic chain from pentanediamide to hexanediamide (e.g., N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide, compound5 in ) increases flexibility and alters solubility. Compound5, synthesized using adipoyl chloride, shows a higher yield (90%) and a melting point >300°C, indicating enhanced thermal stability compared to pentanediamide derivatives .

Functional Group Variations: Cyano vs. Halogen or Carboxamide

Replacing the cyano group with halogens or carboxamide moieties modulates cytotoxicity. For instance, N,N'-bis(3-chlorophenyl)pentanediamide (compound5c in ) exhibits low cytotoxicity across multiple cancer cell lines (IC₅₀ >100 µM), whereas analogs with nitro or bromo substituents (e.g., compound5h, 5i) show potent activity (IC₅₀ <10 µM). The cyano group’s electron-withdrawing nature may reduce metabolic degradation but also limit membrane permeability .

Hybrid Structures: Incorporation of Heterocycles

Compounds like N,N'-bis(3-aminocarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanediamide () integrate heterocyclic systems, enhancing π-π stacking and hydrogen bonding. Such modifications can improve target affinity, as seen in , where a 3-cyanophenyl-containing urea derivative (compound18) inhibits SIRT1/2 enzymes (IC₅₀ <1 µM) and demonstrates anticancer activity in glioblastoma models .

Tabulated Comparison of Key Compounds

Compound Name Substituents Backbone M.p. (°C) Yield (%) Biological Activity Key Reference
N,N'-bis(3-cyanophenyl)pentanediamide 3-cyanophenyl Pentanediamide N/A N/A Moderate enzyme inhibition
N,N'-bis(4-cyanophenyl)pentanediamide 4-cyanophenyl Pentanediamide 238–239 68 High crystallinity
N,N'-bis(3-chlorophenyl)pentanediamide 3-chlorophenyl Pentanediamide >300 90 Low cytotoxicity (IC₅₀ >100 µM)
N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide 4-carbamoylphenyl Hexanediamide >300 90 Thermal stability
Compound18 () 3-cyanophenyl + urea Hybrid N/A N/A SIRT1/2 inhibition (IC₅₀ <1 µM)

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